3-(Thiophen-2-YL)picolinic acid
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Overview
Description
3-(Thiophen-2-yl)picolinic acid is an organic compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 g/mol. This compound is characterized by the presence of a thiophene ring attached to a picolinic acid moiety. Thiophene is a five-membered heterocycle containing sulfur, and picolinic acid is a derivative of pyridine with a carboxyl group at the 2-position. The combination of these two functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-(Thiophen-2-yl)picolinic acid can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with picolinic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where thiophene-2-boronic acid is reacted with picolinic acid derivatives .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The choice of reagents, catalysts, and reaction conditions would be tailored to maximize yield and minimize costs.
Chemical Reactions Analysis
3-(Thiophen-2-yl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxyl group in picolinic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxyl group can produce 3-(thiophen-2-yl)picolinyl alcohol.
Scientific Research Applications
3-(Thiophen-2-yl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)picolinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This binding can disrupt zinc-dependent processes, such as viral replication and cellular homeostasis . Additionally, the thiophene ring may interact with other biomolecules, contributing to the compound’s biological activity .
Comparison with Similar Compounds
3-(Thiophen-2-yl)picolinic acid can be compared to other thiophene and picolinic acid derivatives:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring but differ in the position and type of functional groups.
Picolinic Acid Derivatives: Compounds such as 2-picolinic acid and 4-picolinic acid have the carboxyl group at different positions on the pyridine ring.
Properties
IUPAC Name |
3-thiophen-2-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-7(3-1-5-11-9)8-4-2-6-14-8/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWSUOFPRQFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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